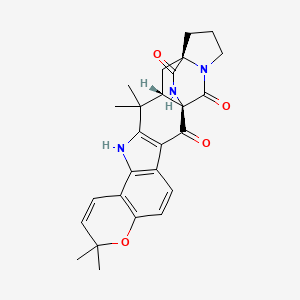
Triplatin tetranitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Triplatin Tetranitrate involves the coordination of platinum centers with amine ligands. The compound is formed by bridging two platinating units with a linker, specifically [trans-Pt(NH3)2]m-[H2N(CH2)6NH2]2. This central unit does not contribute to coordinative DNA binding but incorporates into the linker backbone a charge and hydrogen-bonding capacity, which dramatically increases DNA affinity .
Análisis De Reacciones Químicas
Triplatin Tetranitrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The platinum centers can undergo redox reactions, altering their oxidation states.
Substitution: The compound can participate in substitution reactions where ligands around the platinum centers are replaced by other ligands.
Common reagents used in these reactions include various amines and nitrates, and the major products formed are typically DNA adducts that inhibit DNA transcription and replication .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Triplatin Tetranitrate exerts its effects primarily through its interaction with DNA. It forms long-range {Pt,Pt} cross-links with DNA, which are structurally distinct from the short-range cross-links formed by cisplatin. These cross-links prevent DNA transcription and replication, leading to apoptosis (programmed cell death). The compound’s overall charge and hydrogen-bonding capacity significantly increase its DNA affinity, affecting the charge/lipophilicity balance and further increasing the distance between the two Pt-DNA-binding coordination spheres .
Comparación Con Compuestos Similares
Triplatin Tetranitrate is unique among platinum-based chemotherapeutic agents due to its tri-nuclear structure and long-range DNA cross-linking ability. Similar compounds include:
Cisplatin: A mononuclear platinum compound that forms short-range DNA cross-links.
Carboplatin: Another mononuclear platinum compound with a different side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used primarily for colorectal cancer, forming different DNA adducts compared to cisplatin and carboplatin.
This compound remains the only “non-classical” platinum drug (not based on the cisplatin structure) to have entered human clinical trials .
Propiedades
Número CAS |
172903-00-3 |
|---|---|
Fórmula molecular |
C12H50Cl2N14O12Pt3 |
Peso molecular |
1238.8 g/mol |
Nombre IUPAC |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
Clave InChI |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
SMILES canónico |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Sinónimos |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)
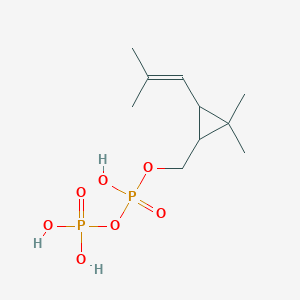
![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)
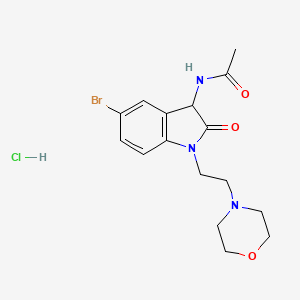

![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
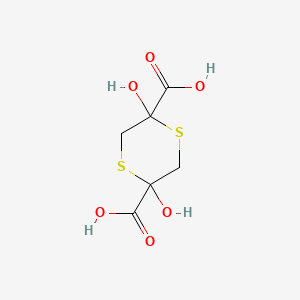
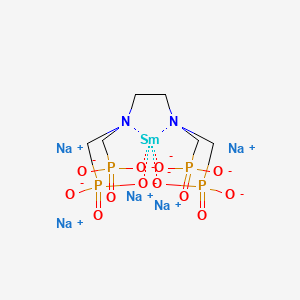
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
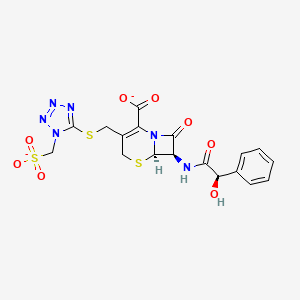
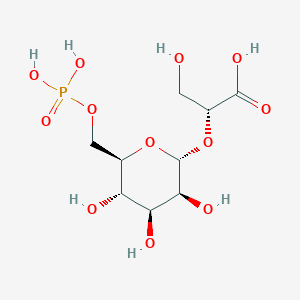
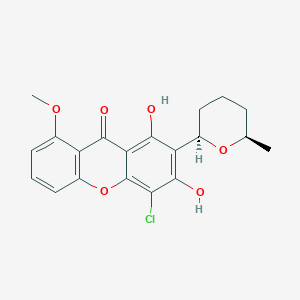
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
